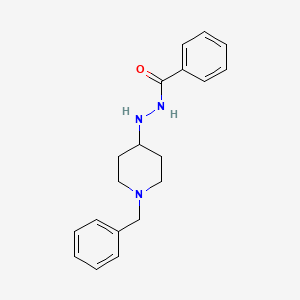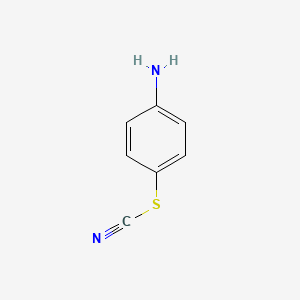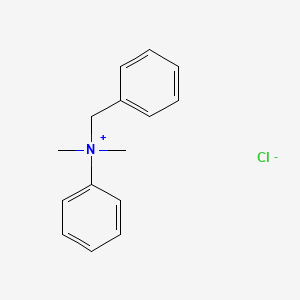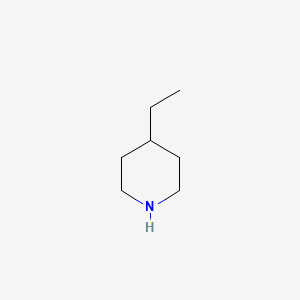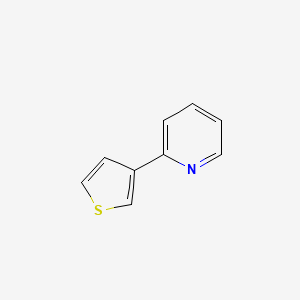
2-(3-Thienyl)pyridine
Descripción general
Descripción
“2-(3-Thienyl)pyridine” is a chemical compound with the molecular formula C9H7NS . It is a part of the pyridine derivatives family, which are aromatic heterocyclic compounds known for their diverse pharmacological effects .
Synthesis Analysis
The synthesis of “2-(3-Thienyl)pyridine” and similar compounds often involves cyclization of 3-amino-thiophene-2-carboxylate derivatives using a one-carbon source reagent such as formic acid, triethyl orthoformate, or dimethylformamide dimethylacetal . Other methods include heating 3-amino-thiophene-2-carboxamides with triethyl orthoformate or formic acid .
Molecular Structure Analysis
The molecular structure of “2-(3-Thienyl)pyridine” can be analyzed using various spectroscopic methods, including IR, NMR, and UV-Vis . These methods can provide detailed information about the compound’s molecular and electronic behavior .
Chemical Reactions Analysis
The chemical reactions involving “2-(3-Thienyl)pyridine” can be complex and varied. For instance, the compound can undergo Suzuki-Miyaura cross-coupling reactions under certain conditions . Additionally, the compound can participate in various anti-inflammatory activities and structure-activity relationships .
Physical And Chemical Properties Analysis
The physical and chemical properties of “2-(3-Thienyl)pyridine” include its molecular formula (C9H7NS) and average mass (161.224 Da) . It is also noted that the compound should be handled with care to avoid dust formation .
Aplicaciones Científicas De Investigación
Drug Design and Medicinal Chemistry
Five-membered heteroaromatic ring fused pyridine derivatives, such as “2-(3-Thienyl)pyridine”, are of increasing interest in drug design and medicinal chemistry . The structural similarity of many drugs (especially antiviral and anticancer ones) with DNA bases such as adenine and guanine is a key factor to explain their effectiveness .
Antiviral Applications
The structural similarity of “2-(3-Thienyl)pyridine” with DNA bases makes it effective in the development of antiviral drugs .
Anticancer Applications
“2-(3-Thienyl)pyridine” derivatives can be used in the development of anticancer drugs due to their structural similarity with DNA bases .
Antibacterial Applications
“2-(3-Thienyl)pyridine” is found in the structures of substances with antibacterial activities .
Antifungal Applications
“2-(3-Thienyl)pyridine” is also found in the structures of substances with antifungal activities .
Anti-inflammatory Applications
“2-(3-Thienyl)pyridine” can be used in the development of anti-inflammatory drugs . Detailed SAR (Structure-Activity Relationship) analysis and prospects together provide clues for the synthesis of novel pyrimidine analogs possessing enhanced anti-inflammatory activities with minimum toxicity .
Antimalarial Applications
“2-(3-Thienyl)pyridine” is found in the structures of substances with antimalarial activities .
Antituberculosis Applications
“2-(3-Thienyl)pyridine” is found in the structures of substances with antituberculosis activities .
Mecanismo De Acción
Target of Action
Thiophene-based analogs, which include 2-(3-thienyl)pyridine, have been studied extensively for their potential biological activities . These compounds are known to interact with a variety of targets, depending on the specific functional groups present in the molecule .
Mode of Action
It is known that thiophene derivatives can exhibit a range of pharmacological effects, including anti-inflammatory and anticancer activities . The mode of action is likely dependent on the specific targets that the compound interacts with. For instance, some thiophene derivatives are known to inhibit the cyclooxygenase (COX) enzymes, which play a key role in inflammation .
Biochemical Pathways
Given the known activities of similar thiophene derivatives, it is plausible that this compound could affect pathways related to inflammation and cancer . For example, by inhibiting COX enzymes, the compound could potentially disrupt the synthesis of prostaglandins, which are key mediators of inflammation .
Result of Action
Based on the known activities of similar thiophene derivatives, it is plausible that this compound could have anti-inflammatory and anticancer effects .
Action Environment
The action of 2-(3-Thienyl)pyridine can be influenced by various environmental factors. For instance, the compound’s stability and efficacy could be affected by factors such as temperature, pH, and the presence of other chemicals . Additionally, the compound’s action could also be influenced by the specific biological environment in which it is used, such as the type of cells or tissues present.
Safety and Hazards
Direcciones Futuras
While specific future directions for “2-(3-Thienyl)pyridine” are not explicitly mentioned in the search results, there is ongoing research into the synthesis and applications of pyridine derivatives . This suggests that “2-(3-Thienyl)pyridine” and similar compounds may continue to be a focus of scientific study.
Propiedades
IUPAC Name |
2-thiophen-3-ylpyridine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H7NS/c1-2-5-10-9(3-1)8-4-6-11-7-8/h1-7H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MINKMXOCFYGGKA-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=NC(=C1)C2=CSC=C2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H7NS | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00175565 | |
| Record name | 2-(3-Thienyl)pyridine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00175565 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
161.23 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-(3-Thienyl)pyridine | |
CAS RN |
21298-55-5 | |
| Record name | 2-(3-Thienyl)pyridine | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=21298-55-5 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 2-(3-Thienyl)pyridine | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0021298555 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 2-(3-Thienyl)pyridine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00175565 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 2-(3-thienyl)pyridine | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.040.278 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q & A
Q1: What makes 2-(3-Thienyl)pyridine interesting for coordination chemistry?
A: 2-(3-Thienyl)pyridine is a versatile ligand capable of binding to metal ions through different sites. It features a pyridine ring and a thiophene ring, both possessing electron-donating atoms (nitrogen and sulfur, respectively) that can form coordinate bonds with metal centers. This ability to act as a multidentate ligand opens up possibilities for creating diverse metal complexes with unique properties. [, , ]
Q2: How does 2-(3-Thienyl)pyridine react with gold compounds?
A: Research shows that 2-(3-Thienyl)pyridine reacts with sodium tetrachloroaurate(III) dihydrate (Na[AuCl4]·2H2O) to form an adduct, [AuCl3(3-Hthpy)] (where 3-Hthpy represents the neutral 2-(3-Thienyl)pyridine ligand). Interestingly, upon heating this adduct in a water-acetonitrile mixture, a cycloaurated complex is formed, [AuCl2(3-thpy-C2,N)] (where 3-thpy-C2,N represents the deprotonated ligand bound to gold through the nitrogen and the 2-carbon of the thiophene ring). []
Q3: What is cyclometallation, and why is it relevant to 2-(3-Thienyl)pyridine?
A: Cyclometallation describes the formation of a metallacycle, a ring structure where a metal atom is incorporated. In the context of 2-(3-Thienyl)pyridine, it tends to undergo cyclometallation reactions with various transition metals, including palladium(II), rhodium(III), and ruthenium(II). [, ] This process highlights the compound's ability to form stable complexes with diverse metal centers, indicating potential applications in catalysis and materials science.
Q4: Are there any structural insights into the metal complexes formed by 2-(3-Thienyl)pyridine?
A: Yes, X-ray structural analysis of [AuCl(3-thpy-C1,N)(PPh3)]BF4, a derivative of the aforementioned cycloaurated gold complex, confirms the formation of the metallacycle involving the gold atom, the nitrogen of the pyridine ring, and the carbon atom adjacent to the sulfur in the thiophene ring. [] Such structural characterizations are crucial for understanding the coordination modes of the ligand and the properties of the resulting complexes.
Q5: Beyond coordination chemistry, what other research areas involve 2-(3-Thienyl)pyridine?
A: Research explored the photocatalytic degradation of 2-(3-Thienyl)pyridine alongside other thiophene derivatives. Interestingly, its degradation rate was found to be slower than that of 2-(2-Thienyl)pyridine, highlighting the influence of the substitution position on the thiophene ring on its reactivity. [] This finding emphasizes the significance of structural variations within this class of compounds.
Q6: What analytical techniques are important for studying 2-(3-Thienyl)pyridine and its derivatives?
A6: A range of analytical methods are employed, including:
- Spectroscopy: UV-vis spectroscopy helps in analyzing the electronic structure and studying photocatalytic processes. []
- X-ray Diffraction: This technique is crucial for determining the solid-state structures of metal complexes, providing valuable insights into coordination geometries. []
- Chromatographic methods: These methods, potentially coupled with mass spectrometry, are likely used for separating and characterizing 2-(3-Thienyl)pyridine and its reaction products, especially in the context of degradation studies. []
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




